molecular formula C8H4BrCl B3126525 1-(Bromoethynyl)-4-chlorobenzene CAS No. 33491-03-1

1-(Bromoethynyl)-4-chlorobenzene

Cat. No.: B3126525
CAS No.: 33491-03-1
M. Wt: 215.47 g/mol
InChI Key: MWLDFOCAVDOKBW-UHFFFAOYSA-N
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Description

1-(Bromoethynyl)-4-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethynyl group at the first position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetylene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromoethynyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carbonyl compounds.

    Reduction: Products include ethynyl derivatives.

Scientific Research Applications

1-(Bromoethynyl)-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromoethynyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-Bromo-2-ethynylbenzene
  • 1-Chloro-2-ethynylbenzene
  • 3-Chloro-1-ethynylbenzene

Comparison: 1-(Bromoethynyl)-4-chlorobenzene is unique due to the presence of both bromoethynyl and chlorine substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

1-(2-bromoethynyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDFOCAVDOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-(2,2-dibromovinyl)benzene (9.60 g, 32.7 mmol) in toluene was added potassium tertbutoxide (7.35 g, 65.6 mmol) at RT. The reaction mixture was heated at 80° C. for 3 h. The reaction was monitored by LCMS and TLC. The reaction mixture was diluted with water and extracted with EtOAc. The organic was dried over sodium sulfate and concentrated under reduced pressure to give the desired product (5.5 g).
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7.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 2
1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 3
1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 4
1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 5
1-(Bromoethynyl)-4-chlorobenzene
Reactant of Route 6
1-(Bromoethynyl)-4-chlorobenzene

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